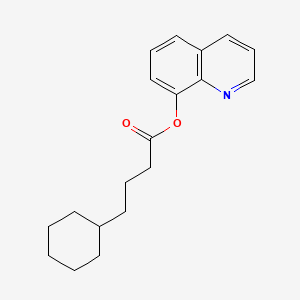

Quinolin-8-yl 4-cyclohexylbutanoate

Description

Overview of Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline ring system is a fundamental structure in organic chemistry, known for its versatile reactivity and the diverse biological activities exhibited by its derivatives. mdpi.comnih.gov This aromatic heterocycle can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of substituted quinolines. researchgate.net The presence of the nitrogen atom imparts basic properties and the ability to form salts and coordinate with metal ions. nih.gov In the realm of medicinal chemistry, the quinoline nucleus is found in numerous natural products, most notably the antimalarial alkaloid quinine (B1679958), and serves as the core of many synthetic drugs with applications ranging from antibacterial and antifungal to anticancer and anti-inflammatory agents. mdpi.comnih.gov

Importance of Quinoline-8-ol Derivatives in Ester Chemistry

Among the various quinoline derivatives, quinolin-8-ol and its analogs hold a special place in ester chemistry. The hydroxyl group at the 8-position provides a convenient handle for esterification, allowing for the attachment of a wide variety of carboxylic acid moieties. This has led to the development of a vast library of quinolin-8-yl esters with diverse properties and applications. The synthesis of these esters is often straightforward, typically involving the reaction of quinolin-8-ol with a suitable carboxylic acid or its derivative. researchgate.net

Contextualization of Quinolin-8-yl 4-Cyclohexylbutanoate within Ester Class

Quinolin-8-yl 4-cyclohexylbutanoate belongs to the class of quinolin-8-yl esters where the esterifying agent is 4-cyclohexylbutanoic acid. This specific combination results in a molecule with a distinct set of properties conferred by both the quinoline head and the cyclohexyl-containing tail. Its CAS number is 5349-92-8 and its molecular formula is C19H23NO2. The presence of the bulky and lipophilic cyclohexyl group can significantly influence the compound's physical and biological characteristics. Notably, this compound has been identified in the context of research into synthetic cannabinoid receptor agonists, suggesting its potential interaction with biological systems. nih.govwikipedia.orgcalpoison.orgnih.gov

Historical Development and Evolution of Quinoline-Based Research

The history of quinoline research is rich and dates back to the 19th century with the isolation of quinine from cinchona bark. This discovery spurred extensive research into the synthesis and derivatization of the quinoline scaffold, leading to the development of numerous synthetic antimalarial drugs. Over the years, the scope of quinoline research has expanded dramatically, moving beyond infectious diseases to encompass areas such as cancer, neurodegenerative disorders, and materials science. The development of new synthetic methodologies has further fueled the exploration of novel quinoline-based compounds with tailored properties. The emergence of quinolin-8-yl esters as synthetic cannabinoid receptor agonists is a more recent development, highlighting the continued evolution of research in this field. nih.govwikipedia.orgcalpoison.orgnih.govarchives.gov

Properties

CAS No. |

5349-92-8 |

|---|---|

Molecular Formula |

C19H23NO2 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

quinolin-8-yl 4-cyclohexylbutanoate |

InChI |

InChI=1S/C19H23NO2/c21-18(13-4-9-15-7-2-1-3-8-15)22-17-12-5-10-16-11-6-14-20-19(16)17/h5-6,10-12,14-15H,1-4,7-9,13H2 |

InChI Key |

NXUXESASERQOSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)OC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Spectroscopic Elucidation and Structural Analysis of Quinolin 8 Yl 4 Cyclohexylbutanoate

Advanced Spectroscopic Techniques for Structural Characterization

The definitive structure of a novel compound like Quinolin-8-yl 4-cyclohexylbutanoate would be established through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

¹H and ¹³C NMR spectroscopy would be fundamental to confirming the structure. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring, the cyclohexyl ring, and the butanoate chain. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants would allow for the precise assignment of each proton to its position in the molecule. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom, with characteristic shifts indicating whether the carbon is part of an aromatic ring, an aliphatic chain, or the ester carbonyl group.

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

IR spectroscopy would be used to identify the key functional groups present. A strong absorption band, typically in the region of 1735-1750 cm⁻¹, would be expected for the stretching vibration of the ester carbonyl (C=O) group. Other significant peaks would include those for C-O stretching, aromatic C-H and C=C stretching from the quinoline ring, and aliphatic C-H stretching from the cyclohexyl and butanoate moieties. Studies on other quinoline derivatives confirm that vibrations of the quinoline ring itself appear in the 1600-1400 cm⁻¹ region. lookchemicals.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry would be employed to determine the compound's exact molecular weight and to gain insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₉H₂₃NO₂. Under electron ionization (EI-MS), a common fragmentation pathway for quinolin-8-yl esters involves the cleavage of the ester bond, which would likely produce a prominent fragment ion corresponding to the 8-hydroxyquinoline (B1678124) cation (m/z 145). pharmint.net Another expected fragmentation would be the loss of the quinolin-8-oxy group to generate an acylium ion from the 4-cyclohexylbutanoate portion.

Conformational Analysis and Stereochemical Considerations

A complete structural analysis would also involve an assessment of the molecule's three-dimensional shape and stereochemistry. The cyclohexyl ring can exist in different conformations, with the chair form being the most stable. The orientation of the butanoate chain relative to the cyclohexyl ring would be a key conformational feature. Furthermore, the rotational freedom around the C-O ester bond and the bond connecting the ester to the quinoline ring would lead to various possible conformers. Computational modeling, using methods like Density Functional Theory (DFT), would likely be used to predict the lowest energy (most stable) conformation of the molecule.

Spectroscopic Analysis of Related Quinolin-8-yl Ester Analogs

While specific data for Quinolin-8-yl 4-cyclohexylbutanoate is unavailable, research on related synthetic cannabinoid receptor agonists provides valuable comparative information. Analogs such as QMPSB (Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate) and QMMSB (Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) have been extensively characterized. pharmint.net

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Quinolin-8-yl 4-cyclohexylbutanoate, these calculations can elucidate its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Geometry optimization would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This level of theory has been successfully applied to other quinoline derivatives to determine their stable conformations. nih.gov The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles, particularly the orientation of the cyclohexylbutanoate group relative to the quinoline ring system. The planarity of the quinoline rings is a known feature, and calculations would confirm the extent of this planarity in the context of the ester substituent. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For a molecule like Quinolin-8-yl 4-cyclohexylbutanoate, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, which can act as an electron donor. Conversely, the LUMO is also likely to be distributed across the quinoline system, which can accept electrons. nih.gov The energy of these orbitals and their gap would be indicative of the molecule's potential to engage in charge-transfer interactions. In related quinoline derivatives, HOMO-LUMO energy gaps have been calculated to understand their reactivity profiles. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative (TMQ)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.164 |

| LUMO | -2.086 |

| Energy Gap (Egap) | 4.078 |

Data is for 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one (TMQ) as a representative example. nih.gov

Molecular Reactivity Descriptors (Electrophilicity Index, Chemical Potential, Chemical Hardness and Softness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

These descriptors are instrumental in predicting the reactive nature of compounds. Studies on various quinolinium-based radicals have correlated their reactivity with their calculated vertical electron affinities, a concept related to these descriptors. purdue.edu For Quinolin-8-yl 4-cyclohexylbutanoate, these parameters would quantify its electrophilic and nucleophilic character, offering insights into its potential chemical interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wisdomlib.orgnih.gov For quinoline derivatives, numerous QSAR models have been developed to predict their efficacy in various therapeutic areas, including as anticancer, antibacterial, and antitubercular agents. scholarsresearchlibrary.combiointerfaceresearch.comdovepress.com

These models typically employ a range of molecular descriptors, which can be constitutional, topological, geometrical, or electronic in nature. By analyzing a training set of quinoline compounds with known activities, a predictive model is built. This model can then be used to estimate the activity of novel, untested compounds like Quinolin-8-yl 4-cyclohexylbutanoate. The insights from QSAR studies on other quinoline derivatives can guide the structural modifications of Quinolin-8-yl 4-cyclohexylbutanoate to potentially enhance a desired biological activity. For instance, QSAR models have highlighted the importance of specific substitutions on the quinoline ring for antitubercular activity. scholarsresearchlibrary.comnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govacs.org This method is widely used to understand the molecular basis of a ligand's biological activity and to screen virtual libraries of compounds for potential drug candidates.

Prediction of Binding Modes and Affinities

For Quinolin-8-yl 4-cyclohexylbutanoate, molecular docking studies would involve placing the molecule into the active site of a biologically relevant target. The choice of target would depend on the therapeutic area of interest. For example, given the known activities of quinoline derivatives, potential targets could include bacterial enzymes like DNA gyrase or topoisomerase, or cancer-related proteins. nih.govnih.gov

The docking process would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. The analysis of the best-ranked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between Quinolin-8-yl 4-cyclohexylbutanoate and the amino acid residues of the target's active site. These interactions are crucial for the stability of the ligand-target complex and for eliciting a biological response. Docking studies on other quinoline derivatives have successfully identified critical interactions with their respective targets, providing a rationale for their observed activities. dovepress.comnih.gov

A thorough review of scientific literature and chemical databases indicates a lack of specific computational chemistry and theoretical investigations focused on the molecular recognition mechanisms of Quinolin-8-yl 4-cyclohexylbutanoate.

While the compound is listed in several chemical supplier databases, detailed research into its binding interactions, molecular docking, and other computational analyses appears to be limited or not publicly available. As a result, the specific data required to populate the requested sections on "Analysis of Molecular Recognition Mechanisms," including detailed research findings and data tables, could not be located.

Scientific inquiry into the vast number of chemical compounds is an ongoing process, and it is common for many compounds to have yet to be the subject of in-depth computational studies. Such investigations are often driven by specific research interests, such as drug discovery or materials science, and Quinolin-8-yl 4-cyclohexylbutanoate may not have yet been identified as a high-priority target for this type of analysis.

Therefore, the following sections on the computational chemistry and theoretical investigations of Quinolin-8-yl 4-cyclohexylbutanoate cannot be provided at this time due to the absence of published research.

Computational Chemistry and Theoretical Investigations

Analysis of Molecular Recognition Mechanisms

No research findings on the analysis of molecular recognition mechanisms for Quinolin-8-yl 4-cyclohexylbutanoate are currently available in the public domain.

Structure Activity Relationship Sar Investigations of Quinolin 8 Yl 4 Cyclohexylbutanoate and Analogous Ester Derivatives

Impact of the Quinoline-8-yl Scaffold on Biological Modulation

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. researchgate.netrsc.org This bicyclic aromatic system, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, offers a rigid and versatile framework for drug design. nih.gov The biological effects of quinoline derivatives can be finely tuned by modifying the substitution pattern on the scaffold. nih.gov

Influence of the Quinoline Nitrogen Atom and Ester Linkage

The nitrogen atom within the quinoline ring is a key determinant of the molecule's biological and physicochemical properties. As a π-electron-deficient system, the quinoline ring, particularly the pyridine part, is susceptible to nucleophilic substitution, often at the 2- and 4-positions. quora.comquora.com The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors. nih.govunina.it The basicity of the quinoline nitrogen is crucial and can influence biological activity; for instance, in certain antimalarial quinolines, this property is vital for their mechanism of action. nih.govnih.gov

Positional Effects of Substituents on the Quinoline Ring in Related Compounds

The biological profile of quinoline derivatives is highly dependent on the type and position of substituents on the ring. nih.govnih.gov Even subtle changes in substituent placement can dramatically alter biological efficacy and selectivity. nih.gov

For example, in the context of anticancer agents, SAR studies have shown that substituents at the 5-position of the quinoline ring can be more potent than those at the C-6 position. biointerfaceresearch.com Specifically, for 8-hydroxyquinoline (B1678124) derivatives, substitutions at the R2 position with aromatic amides were found to increase lipophilicity and antiviral activity. nih.gov Similarly, the introduction of electron-donating groups, such as a methoxy (B1213986) group at the C-2 position, enhanced the antiplasmodial activity of certain quinoline-imidazole hybrids, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. nih.gov Halogen substituents, such as chlorine at the 6-position, have been shown to increase lipophilicity and result in more active anticancer compounds compared to methyl-substituted analogues. mdpi.com These findings underscore the critical role that the electronic and steric properties of substituents and their positions on the quinoline scaffold play in determining the ultimate biological outcome.

Role of the 4-Cyclohexylbutanoate Side Chain in Functional Outcomes

The 4-cyclohexylbutanoate side chain significantly influences the molecule's pharmacokinetic and pharmacodynamic properties by contributing to its lipophilicity, size, and conformational flexibility.

Aliphatic Chain Length and Branching Effects (e.g., in antiplasmodial activity of related esters)

The length and structure of the aliphatic chain in ester side chains are critical variables in the SAR of many biologically active molecules, including antimalarial agents. nih.gov Research has shown that altering the length of an aliphatic side chain can impact activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of malaria. nih.gov For some classes of compounds, antioxidant activity has been observed to increase with the length of the alkyl/acyl chain up to a certain point (a "cutoff point"), after which further increases in chain length lead to decreased activity. nih.gov This phenomenon is often attributed to a balance between increasing lipophilicity and potential steric hindrance, which can affect how the molecule interacts with its target and its solubility in the biological medium. nih.gov

Table 1: Illustrative Impact of Side Chain Length on Antimalarial Activity of Chloroquine Analogues This table presents hypothetical data based on general principles described in the literature to illustrate the concept.

| Compound Analogue | Aliphatic Chain Length (Number of CH2 units) | IC50 vs. CQS Strain (nM) | IC50 vs. CQR Strain (nM) |

|---|---|---|---|

| CQ Analogue 1 | 2 | 15 | 150 |

| CQ Analogue 2 | 3 | 12 | 120 |

| CQ Analogue 3 | 4 | 10 | 90 |

| CQ Analogue 4 | 5 | 14 | 130 |

| CQ Analogue 5 | 6 | 18 | 170 |

Contribution of the Cyclohexyl Moiety to Molecular Interactions

The cyclohexyl group is a popular fragment in drug discovery, valued for its three-dimensional structure and lipophilic character. pharmablock.com It can serve as a bioisostere for other groups like the t-butyl or phenyl moieties, but its non-planar, saturated nature allows for more diverse contact points with a protein target. pharmablock.com The inclusion of a cyclohexyl ring can increase binding affinity by reducing the entropic penalty associated with the binding of a more flexible linear alkyl chain. pharmablock.com This bulky group engages in van der Waals forces and hydrophobic interactions, which are crucial for anchoring a ligand within a hydrophobic pocket of a receptor or enzyme. nih.govmdpi.com The conformational flexibility of the cyclohexane (B81311) ring (adopting chair and boat forms) allows it to optimize its fit within the binding site, further enhancing molecular recognition. pharmablock.com In drug design, benzene and cyclohexane are among the most frequently used ring structures. researchgate.net

Correlative Studies: Elucidating Relationships between Structural Features and Observed Effects

Correlative studies, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful computational tools used to understand and predict the biological activity of compounds. bohrium.comwisdomlib.org These methods establish a mathematical correlation between the chemical structures of a series of molecules and their observed effects by using molecular descriptors that encode physicochemical properties. bohrium.comscholarsresearchlibrary.com

For quinoline derivatives, QSAR models have been successfully developed to predict a range of biological activities, including anticancer, antimalarial, and antitubercular effects. nih.govbohrium.comscholarsresearchlibrary.com These models often correlate structural features—such as steric, electrostatic, hydrophobic, and hydrogen bonding characteristics—with biological potency. nih.gov For example, a QSAR study on quinoline derivatives as antitubercular agents identified a statistically significant model based on descriptors that could be used to design more potent agents in the future. scholarsresearchlibrary.com Similarly, QSAR models for quinoline-based antimalarial agents have been used to create contour maps that guide the design of new derivatives with improved activity. nih.gov These studies are essential for rational drug design, allowing researchers to prioritize the synthesis of compounds with a higher probability of success and to gain deeper insight into the molecular interactions driving their biological function. wisdomlib.org

Biological and Mechanistic Investigations of Quinolin 8 Yl 4 Cyclohexylbutanoate in Vitro

In Vitro Biochemical Assays

Enzyme Inhibition Profiling

The interaction of Quinolin-8-yl 4-cyclohexylbutanoate with various enzymes is critical to understanding its potential therapeutic effects. Based on its structure—an ester of 8-hydroxyquinoline (B1678124) and 4-cyclohexylbutanoic acid—its activity against several enzyme classes can be postulated.

Carboxylesterases: The ester linkage in Quinolin-8-yl 4-cyclohexylbutanoate makes it a likely substrate for human carboxylesterases (hCES). Studies on structurally similar quinolin-8-yl esters, such as the synthetic cannabinoid receptor agonists QMMSB and QMiPSB, have shown that ester hydrolysis is a primary metabolic pathway. nih.gov This reaction, often catalyzed by hCES1 isoforms, cleaves the ester bond to yield 8-hydroxyquinoline and the corresponding carboxylic acid. nih.gov Therefore, it is highly probable that Quinolin-8-yl 4-cyclohexylbutanoate undergoes similar enzymatic hydrolysis in vitro.

Topoisomerases: The quinoline (B57606) core is a key feature in several known topoisomerase inhibitors. nih.gov For instance, camptothecin, a well-known anticancer agent, contains a quinoline ring and functions by inhibiting topoisomerase I. nih.govnih.gov Furthermore, novel synthetic quinoline derivatives have been developed that exhibit potent inhibitory activity against both topoisomerase I and topoisomerase IIα. nih.govmdpi.com One study identified a quinoline-based compound that inhibits human Topoisomerase I with an IC₅₀ value of 29 nM by trapping the Top1-DNA cleavage complex. nih.gov Other pyrazolo[4,3-f]quinoline derivatives have also shown inhibitory activity against both enzymes, with one compound inhibiting 88.3% of topoisomerase IIα activity. mdpi.com This suggests that the quinoline scaffold of Quinolin-8-yl 4-cyclohexylbutanoate could potentially interact with and inhibit these crucial enzymes.

P2X7 Receptors: The P2X7 receptor, an ATP-gated ion channel involved in inflammation, has been identified as a target for various quinoline-based compounds. nih.govnih.gov Structure-activity relationship studies have led to the development of potent and selective quinoline P2X7 receptor antagonists, with some derivatives showing IC₅₀ values in the low nanomolar range (3-4 nM). nih.govebi.ac.uk These antagonists have been shown to inhibit the release of the pro-inflammatory cytokine IL-1β in cellular assays. nih.govebi.ac.uk Given that the quinoline moiety is central to this antagonism, Quinolin-8-yl 4-cyclohexylbutanoate may also exhibit inhibitory activity at this receptor.

hnps-PLA2: Currently, there is no direct or inferred information from the available literature to suggest that Quinolin-8-yl 4-cyclohexylbutanoate or its close analogs are significant inhibitors of human non-pancreatic secretory phospholipase A2 (hnps-PLA2).

Antioxidant Potential and Reactive Oxygen Species Scavenging Mechanisms

The antioxidant properties of quinoline derivatives are complex and can be structure-dependent. Many derivatives, particularly those containing phenolic hydroxyl groups, are investigated for their ability to scavenge free radicals. nih.govresearchgate.netnih.gov The primary metabolite of Quinolin-8-yl 4-cyclohexylbutanoate is 8-hydroxyquinoline, a phenolic compound known to possess antioxidant and chelating properties. mdpi.commdpi.com

In Vitro Cellular Assays

Anti-Proliferative Activity against Select Cell Lines

The quinoline scaffold is a cornerstone in the development of anticancer agents, with derivatives showing activity against a broad spectrum of cancer cell lines. The mechanisms often involve targeting fundamental cellular processes like cell division and survival. rsc.org Various quinoline derivatives have demonstrated significant anti-proliferative effects in vitro. For example, quinoline-5,8-diones have shown activity against the P388 leukemia cell line comparable to cisplatin. nih.gov A novel synthetic quinoline derivative, DFIQ, induced cell death in non-small cell lung cancer (NSCLC) cells with IC₅₀ values of 4.16 µM at 24 hours. nih.gov Another derivative, 6MN-4-AQ, reduced cell viability in pancreatic cancer cell lines (PANC-1 and MIA PaCa-2) in a concentration-dependent manner. nih.gov The potential of Quinolin-8-yl 4-cyclohexylbutanoate as an anti-proliferative agent is plausible and warrants investigation against various cancer cell lines.

Table 1: In Vitro Anti-Proliferative Activity of Selected Quinoline Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ / Activity | Source |

|---|---|---|---|---|

| DFIQ | NSCLC cells | Non-Small Cell Lung Cancer | 4.16 µM (24h) | nih.gov |

| 2-phenylquinolin-4-amine derivatives (7a, 7d) | HT-29 | Colorectal Adenocarcinoma | 8.12 µM, 9.19 µM | benthamdirect.com |

| 6MN-4-AQ | PANC-1, MIA PaCa-2 | Pancreatic Cancer | Concentration-dependent viability reduction | nih.gov |

| Quinoline-5,8-dione analogues | P388 | Murine Leukemia | Comparable to cisplatin | nih.gov |

| 5,7-dichloro-8-hydroxyquinoline derivatives | HCT116 p53+/+ | Colorectal Carcinoma | 0.73–10.48 µM | nih.gov |

Anti-Parasitic Efficacy (e.g., Antiplasmodial Activity against Plasmodium falciparum Strains)

Quinolines are historically significant antimalarial agents, with quinine (B1679958), chloroquine, and primaquine (B1584692) being prime examples. mdpi.comrsc.org The quinoline core is crucial for activity against Plasmodium parasites. rsc.org Specifically, 8-aminoquinolines, which are structurally related to the potential metabolite of the title compound, have been shown to possess impressive schizontocidal activity and are effective against blood-stage P. falciparum. nih.govresearchgate.net Several 8-aminoquinoline (B160924) analogs demonstrated IC₅₀ values between 50 and 100 nM against multiple P. falciparum clones. nih.gov The mechanism for some of these compounds involves the inhibition of hematin (B1673048) polymerization, a critical detoxification process for the parasite. nih.gov Given the established importance of the 8-substituted quinoline scaffold, Quinolin-8-yl 4-cyclohexylbutanoate and its metabolite, 8-hydroxyquinoline, represent candidates for antiplasmodial activity screening against both chloroquine-sensitive and resistant strains of P. falciparum. rsc.orgnih.gov

**Table 2: Antiplasmodial Activity of Selected Quinoline Derivatives against *P. falciparum***

| Compound Type | P. falciparum Strain(s) | Activity (IC₅₀) | Source |

|---|---|---|---|

| 8-Aminoquinoline analogs | Multiple clones (e.g., D6, W2) | 50 - 100 nM | nih.gov |

| Quinoline-furanone hybrid | K1 (Chloroquine-resistant) | Potent activity reported | rsc.org |

| Dual hybrid 4-aminoquinolines (DEQ) | 3D7 | Nanomolar range | rsc.org |

| Triazolopyrimidine-sulfonamide hybrid (Prototype II) | W2 (Chloroquine-resistant) | 0.09 µM | nih.gov |

Mechanistic Elucidation Studies

Evaluation of Subcellular Distribution and Localization (In Vitro)

Consequently, the creation of data tables and detailed research findings for Quinolin-8-yl 4-cyclohexylbutanoate cannot be fulfilled at this time. Further research would be required to elucidate the biological and mechanistic properties of this specific compound.

Applications Beyond Medicinal Chemistry

Development as Molecular Switches and Sensors

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a renowned fluorophore, widely exploited in the design of molecular sensors. The core principle of these sensors often relies on the phenomenon of photoinduced electron transfer (PET) or excited-state proton transfer (ESPT), which can be modulated by the presence of specific analytes, particularly metal ions. In its free form, 8-HQ and many of its derivatives exhibit weak fluorescence. However, upon chelation with metal ions such as Zn²⁺ or Al³⁺, the ESPT process is inhibited, leading to a significant enhancement of fluorescence, providing a clear "turn-on" signal.

For Quinolin-8-yl 4-cyclohexylbutanoate, the esterification of the 8-hydroxyl group would inherently block the ESPT pathway. This structural modification is significant because while it prevents the common proton-transfer mechanism, the nitrogen atom in the quinoline (B57606) ring and the carbonyl oxygen from the ester group could still participate in ion recognition. Theoretical studies on other 8-HQ esters have suggested that the nature of the ester substituent can greatly influence the compound's fluorescent properties. Research on quinolin-8-yl benzoate, for instance, has shown that ester derivatives tend to have lower fluorescence compared to the parent 8-hydroxyquinoline.

To date, no specific studies have been published that investigate or confirm the efficacy of Quinolin-8-yl 4-cyclohexylbutanoate as a molecular switch or sensor. The potential for such applications remains theoretical and would require empirical validation to determine its sensitivity, selectivity, and fluorescence quantum yield in the presence of various analytes.

Coordination Chemistry: Use as Ligands for Metal Complexes

The field of coordination chemistry extensively utilizes ligands containing nitrogen and oxygen donor atoms, a description that fits Quinolin-8-yl 4-cyclohexylbutanoate. The quinoline nitrogen and the ester carbonyl oxygen present potential coordination sites for metal ions. The ability of the parent molecule, 8-hydroxyquinoline, to form stable chelate rings with a vast number of metal ions is well-established. These complexes have found use in areas ranging from analytical chemistry to the development of organic light-emitting diodes (OLEDs).

The introduction of the 4-cyclohexylbutanoate group adds a bulky, aliphatic tail to the 8-hydroxyquinoline core. This substituent could influence the properties of any resulting metal complexes in several ways:

Solubility: The cyclohexyl group might enhance solubility in nonpolar organic solvents.

Steric Hindrance: The bulkiness of the substituent could affect the geometry and stoichiometry of the metal complexes, potentially leading to novel structural arrangements.

Electronic Effects: The ester linkage would electronically modify the quinoline ring, which in turn could alter the binding affinity and spectroscopic properties of the metal complexes.

Despite this potential, the scientific literature does not currently contain reports on the synthesis or characterization of metal complexes formed with Quinolin-8-yl 4-cyclohexylbutanoate as a ligand. Research in this area would be necessary to explore the coordination behavior of this specific molecule and to identify any unique properties of its metal complexes.

Potential in Agrochemicals and Dyes

Derivatives of 8-hydroxyquinoline have a long history of use as antifungal and insecticidal agents, pointing to a potential, yet unexplored, role for Quinolin-8-yl 4-cyclohexylbutanoate in agrochemicals. The biological activity of 8-HQ derivatives is often attributed to their ability to chelate essential metal ions, thereby disrupting cellular processes in pathogens. The lipophilicity of the 4-cyclohexylbutanoate side chain could theoretically enhance the compound's ability to penetrate biological membranes, a desirable trait for many pesticides. However, without specific toxicological and efficacy studies on target pests and pathogens, its role as an agrochemical remains speculative.

In the context of dyes, the chromophoric nature of the quinoline ring is fundamental. Metal complexes of 8-hydroxyquinoline are often intensely colored and can be highly fluorescent. These properties are the basis for their use as pigments and in certain dye applications. The specific shade and intensity of color, as well as the fluorescence properties, are highly dependent on both the metal ion and the substituents on the quinoline ring. The 4-cyclohexylbutanoate group would likely modulate the electronic transitions within the molecule, thereby influencing its color and spectroscopic properties.

As with the other potential applications, there is currently no available research detailing the use of Quinolin-8-yl 4-cyclohexylbutanoate as a component in dyes or as an active ingredient in agrochemical formulations.

Emerging Research Avenues and Future Perspectives

Development of Novel and Green Synthetic Routes for Quinolin-8-yl Esters

The synthesis of quinolin-8-yl esters, including Quinolin-8-yl 4-cyclohexylbutanoate, traditionally involves the esterification of 8-hydroxyquinoline (B1678124) with a corresponding carboxylic acid or its derivative. However, the field of organic synthesis is rapidly evolving towards more sustainable and efficient methodologies. nih.govnih.gov These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Several innovative strategies are being explored for the synthesis of quinoline (B57606) derivatives, which can be adapted for quinolin-8-yl esters:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. researchgate.net The synthesis of various quinoline-based hybrids has been successfully achieved using MAOS, demonstrating its potential for the efficient production of quinolin-8-yl esters. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.net This method has been effectively used for the synthesis of hybrid quinoline-imidazole derivatives and represents a promising green alternative for the synthesis of quinolin-8-yl esters. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single synthetic operation to form a complex product. These reactions are highly atom-economical and efficient, making them an attractive green chemistry tool. nih.gov The development of novel MCRs for the synthesis of highly functionalized quinolines could be extended to the one-pot synthesis of quinolin-8-yl esters.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Biocatalytic methods are being explored for the synthesis of quinoline derivatives, and could potentially be applied to the enantioselective synthesis of chiral quinolin-8-yl esters, which is of significant interest for academic and pharmaceutical research.

The table below summarizes some of the green synthetic approaches applicable to the synthesis of quinolin-8-yl esters.

| Synthetic Method | Key Advantages | Potential Application for Quinolin-8-yl Esters |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. researchgate.net | Efficient esterification of 8-hydroxyquinoline with 4-cyclohexylbutanoic acid. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder conditions. researchgate.net | Green and efficient synthesis from starting materials. |

| Multicomponent Reactions | High atom economy, operational simplicity, diversity of products. nih.gov | One-pot synthesis of complex quinolin-8-yl ester analogs. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enantioselective synthesis of chiral ester derivatives. |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. For Quinolin-8-yl 4-cyclohexylbutanoate and its analogs, several computational approaches can be employed to accelerate research and development.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing QSAR models for quinoline derivatives, researchers can predict the activity of new analogs of Quinolin-8-yl 4-cyclohexylbutanoate before their synthesis, saving time and resources. nih.govresearchgate.net These models can identify key structural features that are crucial for a desired biological effect.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.govresearchgate.net For Quinolin-8-yl 4-cyclohexylbutanoate, molecular docking can be used to identify potential biological targets and to understand the molecular basis of its activity. This information is critical for designing more potent and selective analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. mdpi.com By simulating the interaction of Quinolin-8-yl 4-cyclohexylbutanoate with a biological target, researchers can assess the stability of the complex and understand the conformational changes that occur upon binding. This level of detail is invaluable for refining the design of next-generation compounds.

These computational methods can be used in a synergistic manner to guide the design and synthesis of novel quinolin-8-yl ester derivatives with enhanced properties for academic exploration.

Exploration of New Biological Targets and Mechanisms for Quinolin-8-yl Esters

The quinoline scaffold is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities. nih.govresearchgate.net While some quinolin-8-yl esters have been investigated as synthetic cannabinoid receptor agonists, the potential biological targets and mechanisms of action for this class of compounds are likely much broader. nih.gov

Emerging research on quinoline derivatives points to several exciting areas for the exploration of Quinolin-8-yl 4-cyclohexylbutanoate's biological activity:

Enzyme Inhibition: Quinoline derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (implicated in Alzheimer's disease), pyruvate (B1213749) kinase M2 (a target in cancer therapy), and various microbial enzymes. researchgate.netacs.orgnih.gov Investigating the inhibitory potential of Quinolin-8-yl 4-cyclohexylbutanoate against a panel of enzymes could uncover novel therapeutic applications. The 8-hydroxyquinoline moiety itself is a known metal-binding pharmacophore and can serve as a scaffold for metalloenzyme inhibitors. nih.gov

Antimicrobial Activity: The quinoline core is a feature of many antibacterial and antifungal agents. nih.gov The unique lipophilic character of the 4-cyclohexylbutanoate side chain in Quinolin-8-yl 4-cyclohexylbutanoate may influence its ability to penetrate microbial cell membranes, making it a candidate for antimicrobial screening against a range of pathogens.

Anti-inflammatory Effects: Several quinoline derivatives have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net The potential of Quinolin-8-yl 4-cyclohexylbutanoate to modulate inflammatory pathways could be investigated in various in vitro and in vivo models of inflammation.

Anticancer Activity: The quinoline scaffold is present in several anticancer drugs. Research into novel quinoline-based compounds has identified various mechanisms of anticancer activity, including the induction of apoptosis and the inhibition of cell proliferation. The cytotoxic potential of Quinolin-8-yl 4-cyclohexylbutanoate against different cancer cell lines warrants investigation.

Neuroprotective Properties: Quinoline derivatives are being explored for their potential in treating neurodegenerative diseases. researchgate.net Their mechanisms of action can include antioxidant effects and the modulation of neurotransmitter systems. researchgate.net The structural features of Quinolin-8-yl 4-cyclohexylbutanoate could be relevant for its potential neuroprotective effects.

The table below highlights potential biological targets for quinolin-8-yl esters based on the activities of related quinoline compounds.

| Potential Biological Target Class | Examples of Targets | Potential Therapeutic Area |

| Enzymes | Acetylcholinesterase, Pyruvate Kinase M2, Metalloenzymes researchgate.netacs.orgnih.gov | Neurodegenerative diseases, Cancer |

| Microbial Targets | Bacterial and fungal cellular components | Infectious diseases |

| Inflammatory Mediators | Cyclooxygenases, Lipoxygenases | Inflammatory disorders |

| Cancer-related Proteins | Kinases, Topoisomerases | Oncology |

| Neurological Receptors | Cannabinoid receptors, other G-protein coupled receptors nih.gov | Neurological and psychiatric disorders |

Design and Synthesis of Next-Generation Quinolin-8-yl 4-Cyclohexylbutanoate Analogs for Enhanced Academic Exploration

The design and synthesis of analogs of Quinolin-8-yl 4-cyclohexylbutanoate offer a rich field for academic research, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying different parts of the molecule, researchers can probe the influence of various structural features on its physicochemical properties and biological activities.

Key areas for analog design include:

Modification of the Cyclohexyl Ring: Altering the substitution pattern on the cyclohexyl ring, for instance, by introducing hydroxyl or amino groups, or changing its stereochemistry, could significantly impact the molecule's interaction with biological targets.

Variation of the Alkyl Chain Length: The length of the butanoate chain can be varied to explore the optimal distance between the quinoline core and the cyclohexyl moiety for biological activity. This can influence the compound's flexibility and binding affinity. researchgate.net

Substitution on the Quinoline Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the quinoline ring can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity and pharmacokinetic profile.

Ester Bond Replacement: The ester linkage could be replaced with more stable bioisosteres, such as amides or ethers, to investigate the importance of the ester functionality for activity and to potentially improve metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.